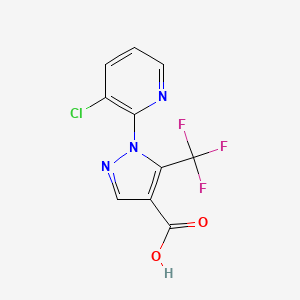

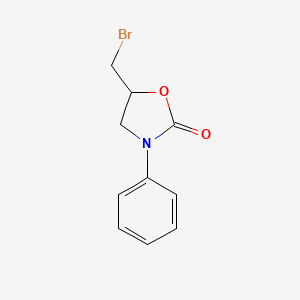

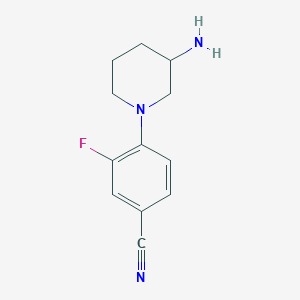

1-Benzyl-3-trifluoromethyl-pyrrolidin-3-ylamine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Electropolymerization and Conductive Polymers

A study on Poly[bis(pyrrol-2-yl)arylenes] demonstrates the potential of pyrrolidine derivatives in creating conductive polymers. The research focused on derivatized bis(pyrrol-2-yl) arylenes, which undergo electropolymerization to yield polymers with low oxidation potentials, indicating stability in their conducting form (Sotzing et al., 1996). This suggests that compounds with pyrrolidine structures could be useful in designing new materials for electronic applications.

Organic Synthesis and Cycloaddition Reactions

Research on trifluoromethylated azomethine ylide cycloadditions with olefins to produce pyrrolidines underlines the significance of trifluoromethyl groups in enhancing regioselectivity. This study shows how trifluoromethyl groups impact the cycloaddition process, yielding 3-substituted pyrrolidines with high regioselectivity, highlighting the potential for synthesizing complex organic structures (Tanaka et al., 1994).

Supramolecular Chemistry and Crystal Engineering

A study on crystal engineering using 1,2,4,5-benzenetetracarboxylic acid with aza donor molecules showcases the use of nitrogen-containing compounds in forming supramolecular assemblies. These compounds crystallize to form complexes with distinct properties, demonstrating the role of nitrogen heterocycles in developing materials with specialized functions (Arora & Pedireddi, 2003).

Metal-Catalyzed Reactions and Synthesis

Research on nickel-catalyzed direct sulfenylation of unactivated arenes using pyridine-2-yl-isopropylamine as a directing group illustrates the utility of nitrogen-containing ligands in facilitating metal-catalyzed reactions. This strategy enables the synthesis of valuable aryl sulfides, highlighting the role of such ligands in enhancing the scope of catalytic reactions (Yang et al., 2015).

Mecanismo De Acción

Target of Action

The compound is a derivative of pyrrolidine, a five-membered ring nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives have been reported to have target selectivity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been found to interact with various biological pathways, influencing the activity of different proteins and enzymes .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Action Environment

The stability and efficacy of such compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

Propiedades

IUPAC Name |

1-benzyl-3-(trifluoromethyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)11(16)6-7-17(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBLFXOIZZZBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(F)(F)F)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B1524096.png)

![5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1524097.png)